molecular formula C21H17FN2O4S B2758183 1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922035-54-9

1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2758183
CAS No.: 922035-54-9
M. Wt: 412.44
InChI Key: SDDNSFAMEJNYBO-UHFFFAOYSA-N
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Description

This compound belongs to a class of dibenzo[b,f][1,4]oxazepine derivatives functionalized with sulfonamide groups. Its structure features a central oxazepine ring fused to two benzene moieties, substituted at position 8 with a methyl group and at position 11 with a ketone. The sulfonamide group is attached via a methanesulfonamide linker to a 4-fluorophenyl substituent.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-2-8-20-18(10-13)23-21(25)17-11-16(7-9-19(17)28-20)24-29(26,27)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDNSFAMEJNYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H17FN2O3SC_{22}H_{17}FN_2O_3S with a molecular weight of approximately 376.387 g/mol. The presence of the fluorophenyl and dibenzo[b,f][1,4]oxazepin moieties suggests potential interactions with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have shown that derivatives of dibenzo[b,f][1,4]oxazepin exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The methanesulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation in various models.
  • Neuroprotective Properties : Some studies suggest that oxazepin derivatives may protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases.

The exact mechanisms through which 1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes related to tumor growth or inflammation.
  • Gene Expression Modulation : There is potential for modulation of gene expression related to apoptosis and cell survival.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antitumor Effects :
    • A study published in Cancer Letters demonstrated that oxazepin derivatives significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway.
  • Research on Anti-inflammatory Properties :
    • In a study featured in Journal of Medicinal Chemistry, compounds similar to this oxazepin were shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents.
  • Neuroprotective Study :
    • Research published in Neuroscience Letters highlighted the neuroprotective effects of dibenzo[b,f][1,4]oxazepin derivatives against glutamate-induced toxicity in neuronal cultures.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in cancer cellsCancer Letters
Anti-inflammatoryInhibits TNF-alpha and IL-6 productionJournal of Medicinal Chemistry
NeuroprotectiveProtects against glutamate-induced toxicityNeuroscience Letters

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with three closely related derivatives, emphasizing substituent effects, spectral properties, and synthetic pathways.

Table 1: Structural and Spectral Comparison of Analogous Compounds

Compound Name Key Substituents IR Spectral Features (cm⁻¹) NMR Characteristics
Target Compound : 1-(4-Fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide 8-methyl, 11-oxo, methanesulfonamide, 4-fluorophenyl Expected νC=O (1670–1700), νSO₂ (1150–1350), νNH (~3300) 1H-NMR: Methyl singlet (~2.3 ppm), aromatic protons (6.8–8.0 ppm)
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide 8-chloro, 11-oxo, benzenesulfonamide, 4-fluorophenyl νSO₂ (1150–1350), νC-Cl (550–750), νNH (~3300) 1H-NMR: Chlorine-induced deshielding in aromatic region (7.5–8.2 ppm)
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide N,8-dimethyl, 4-methylphenyl, sulfonamide νSO₂ (1150–1350), νC=O (1670–1700), νCH₃ (2850–2960) 1H-NMR: Dual methyl singlets (~2.1 ppm and ~2.4 ppm), shielded aromatic protons
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones Triazole-thione core, difluorophenyl, sulfonylphenyl νC=S (1247–1255), νNH (3278–3414), absence of νC=O 1H-NMR: Thione tautomer confirmed by absence of S-H proton (~2500–2600 cm⁻¹ in IR)

Key Observations:

Substituent Effects: Halogen vs. Methyl at Position 8: The target compound’s 8-methyl group (vs. Chlorine’s electron-withdrawing effect may increase electrophilicity at the oxazepine ring . Sulfonamide Linker: The methanesulfonamide group in the target compound offers simpler steric bulk compared to benzenesulfonamide derivatives (e.g., ), which may influence binding specificity .

Tautomerism and Stability :

  • Unlike triazole-thione derivatives (e.g., ), the target compound lacks tautomeric forms due to its rigid oxazepine core. This rigidity may improve metabolic stability compared to triazole-based analogs .

Spectral Differentiation :

  • IR Spectroscopy : The absence of νC=S (~1250 cm⁻¹) in the target compound distinguishes it from triazole-thiones . Its νSO₂ bands (~1300 cm⁻¹) align with sulfonamide-containing analogs .
  • 1H-NMR : The methyl group at position 8 produces a distinct singlet (~2.3 ppm), absent in chlorine-substituted analogs .

Synthetic Pathways :

  • The target compound’s synthesis likely involves direct sulfonylation of the oxazepine core, contrasting with multi-step routes for triazole derivatives (e.g., hydrazide-isothiocyanate coupling and cyclization in ).

Research Implications

  • Drug Design : The 4-fluorophenyl group in the target compound may enhance bioavailability via fluorine’s metabolic stability, as seen in fluorinated pharmaceuticals .
  • SAR Insights : Methyl substitution at position 8 could be critical for optimizing pharmacokinetics compared to bulkier or electronegative groups (e.g., Cl in ).

Q & A

Q. How to statistically analyze contradictory data from high-throughput screening?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify confounding variables (e.g., DMSO concentration, cell passage number). Use multivariate analysis (PCA, hierarchical clustering) to group results by assay type. Bayesian modeling quantifies uncertainty in IC50 values .

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